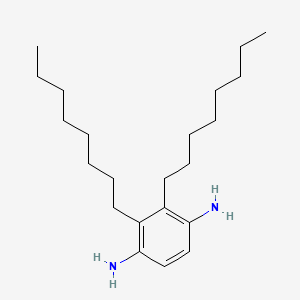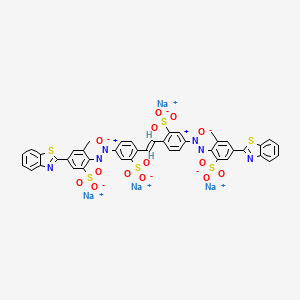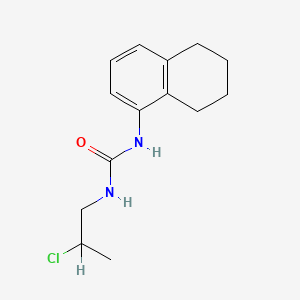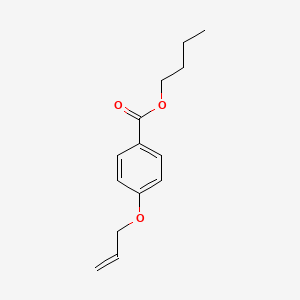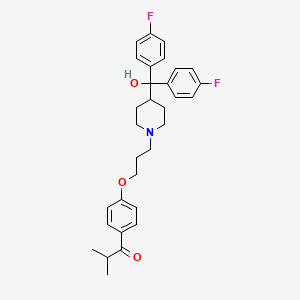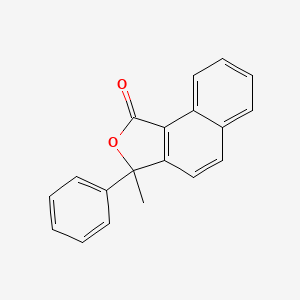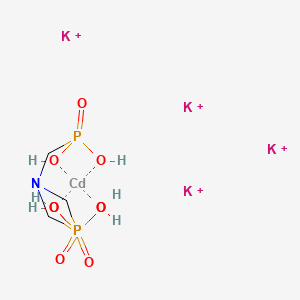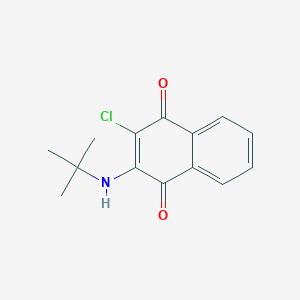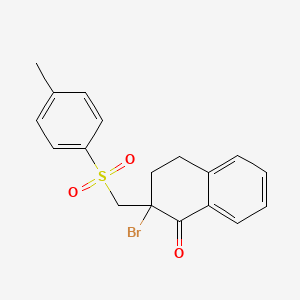
2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone: is a member of the class of indanones. It is characterized by the presence of a bromo group at position 2 and a (4-methylphenyl)sulfonylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of the corresponding indanone derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone serves as a versatile intermediate for the preparation of various complex molecules. Its reactivity makes it valuable in constructing diverse chemical architectures .
Biology and Medicine: The compound has been investigated for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for developing new anti-cancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel compounds with specific desired properties .
Mecanismo De Acción
The mechanism by which 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exerts its effects involves the interaction with cellular targets, leading to apoptosis. The compound is believed to interfere with DNA repair mechanisms and mitotic control, resulting in cell death. This mechanism is particularly relevant in the context of its anti-cancer activity .
Comparación Con Compuestos Similares
- 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone
- 2-Bromo-4’-methylpropiophenone
Comparison: Compared to similar compounds, 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific substitution pattern and the presence of the (4-methylphenyl)sulfonylmethyl group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
72848-60-3 |
|---|---|
Fórmula molecular |
C18H17BrO3S |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2-bromo-2-[(4-methylphenyl)sulfonylmethyl]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H17BrO3S/c1-13-6-8-15(9-7-13)23(21,22)12-18(19)11-10-14-4-2-3-5-16(14)17(18)20/h2-9H,10-12H2,1H3 |
Clave InChI |
HLFWFYVMWBSMLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2(CCC3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


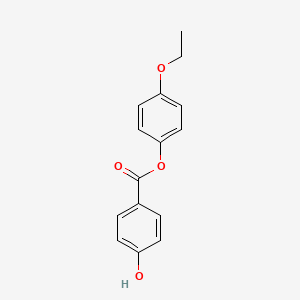
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
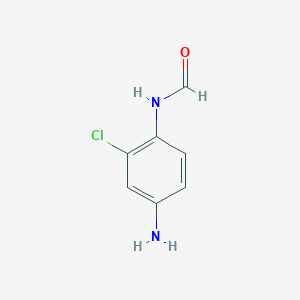
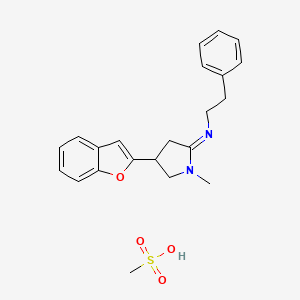
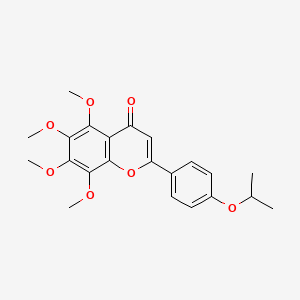
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
